molecular formula C8H9FN2O B6151420 (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide CAS No. 1923811-62-4

(Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide

Cat. No.: B6151420
CAS No.: 1923811-62-4
M. Wt: 168.2
InChI Key:
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Description

(Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide is an organic compound characterized by the presence of a fluorine atom, a hydroxy group, and a carboximidamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzene-1-carboximidamide as the primary starting material.

    Hydroxylation: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include fluorinated ketones, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-fluoro-N’-hydroxybenzene-1-carboximidamide
  • (Z)-2-fluoro-N’-hydroxy-4-ethylbenzene-1-carboximidamide
  • (Z)-2-chloro-N’-hydroxy-4-methylbenzene-1-carboximidamide

Uniqueness

(Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom, in particular, enhances its stability and potential efficacy in various applications.

Properties

CAS No.

1923811-62-4

Molecular Formula

C8H9FN2O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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